molecular formula C9H12O2 B14729323 Hexahydro-4,7-methano-1-benzofuran-2(3H)-one CAS No. 5963-22-4

Hexahydro-4,7-methano-1-benzofuran-2(3H)-one

Katalognummer: B14729323
CAS-Nummer: 5963-22-4
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: BIASPHNGXKFEPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-4,7-methano-1-benzofuran-2(3H)-one is a complex organic compound that belongs to the class of benzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-4,7-methano-1-benzofuran-2(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from a suitable precursor, cyclization reactions can be employed to form the benzofuran ring structure.

    Hydrogenation: The compound may undergo hydrogenation to introduce the hexahydro and methano groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Hexahydro-4,7-methano-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Hexahydro-4,7-methano-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Hexahydro-4,7-methano-1-benzofuran-2(3H)-one include other benzofuran derivatives, such as:

    2,3-Dihydrobenzofuran: Known for its biological activities.

    Benzofuran-2-carboxylic acid: Used in various chemical syntheses.

    6-Methoxybenzofuran: Studied for its potential medicinal properties.

Uniqueness

This compound is unique due to its specific structural features, such as the hexahydro and methano groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Eigenschaften

CAS-Nummer

5963-22-4

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

3-oxatricyclo[5.2.1.02,6]decan-4-one

InChI

InChI=1S/C9H12O2/c10-8-4-7-5-1-2-6(3-5)9(7)11-8/h5-7,9H,1-4H2

InChI-Schlüssel

BIASPHNGXKFEPM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1C3C2OC(=O)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.